molecular formula C15H20O5 B134722 diethyl 2-[(3-methoxyphenyl)methyl]propanedioate CAS No. 61227-48-3

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate

Cat. No.: B134722
CAS No.: 61227-48-3
M. Wt: 280.32 g/mol
InChI Key: IVLFUDCYUMLFMH-UHFFFAOYSA-N
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Description

Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate is a malonate ester derivative of research interest, primarily utilized as a versatile synthetic intermediate in organic chemistry and drug discovery. As a propanedioic acid (malonic acid) diethyl ester, this compound features a 3-methoxybenzyl group at the 2-position, a molecular architecture that is commonly exploited in synthetic routes. While the specific biological activity and research applications for this exact compound are not fully detailed in the literature, structurally related benzylmalonate esters are well-known as key precursors for the synthesis of more complex molecules . For instance, compounds like diethyl benzylmalonate are actively used in chemical synthesis , and various other diethyl propanedioate derivatives have been documented in pharmacological research, indicating the utility of this chemical class in developing new therapeutic agents . The mechanism of action for this compound is inherently tied to its reactivity as a malonic ester. It typically undergoes reactions characteristic of this family, such as alkylation and decarboxylation, to produce substituted acetic acids and other valuable structures. Researchers value this reagent for its role in constructing complex carbon frameworks, potentially for targets in medicinal chemistry and materials science. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-4-19-14(16)13(15(17)20-5-2)10-11-7-6-8-12(9-11)18-3/h6-9,13H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLFUDCYUMLFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438667
Record name Diethyl [(3-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61227-48-3
Record name Diethyl [(3-methoxyphenyl)methyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Enolate Formation : Diethyl malonate is deprotonated using a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to generate a resonance-stabilized enolate.

  • Nucleophilic Attack : The enolate reacts with 3-methoxybenzyl halide via an SN2 mechanism, forming the monoalkylated product.

  • Workup : Acidic hydrolysis or aqueous quenching isolates the product.

Experimental Protocol32

  • Reagents : Diethyl malonate (1.0 equiv), 3-methoxybenzyl chloride (1.1 equiv), sodium ethoxide (1.2 equiv), ethanol (solvent).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Yield : 85–95% after column chromatography (hexane/ethyl acetate).

Key Considerations :

  • Excess alkylating agent may lead to dialkylation, necessitating stoichiometric control.

  • Anhydrous conditions prevent ester hydrolysis.

Phase-Transfer Catalyzed Alkylation

Microwave-assisted, solvent-free alkylation using phase-transfer catalysts (PTCs) offers enhanced efficiency and reduced reaction times45.

Procedure45

  • Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).

  • Base : Potassium carbonate (4.0 equiv).

  • Conditions : Microwave irradiation at 60–80°C for 1–2 hours.

  • Yield : 90–95% without chromatography.

Advantages :

  • Eliminates solvent use, aligning with green chemistry principles.

  • High functional group tolerance and scalability.

Magnesium Chloride-Catalyzed Alkylation

A mild alternative employs MgCl₂ and triethylamine to facilitate alkylation under ambient conditions67.

Protocol67

  • Catalyst : MgCl₂ (0.6–0.75 equiv), triethylamine (2.4–3.0 equiv).

  • Solvent : Ethyl acetate.

  • Conditions : Stirring at 20–40°C for 2–4 hours.

  • Yield : 90–93% after extraction.

Mechanistic Insight :
MgCl₂ stabilizes the enolate intermediate, while triethylamine scavenges HCl generated during the reaction.

Preparation of 3-Methoxybenzyl Chloride

The alkylating agent, 3-methoxybenzyl chloride, is synthesized from 3-methoxybenzaldehyde in two steps8:

  • Reduction to Alcohol :

    • Reagents : 3-Methoxybenzaldehyde, potassium borohydride (1.2 equiv), ethanol.

    • Yield : 95% of 3-methoxybenzyl alcohol.

  • Chlorination :

    • Reagents : Thionyl chloride (1.3 equiv), catalytic DMF.

    • Conditions : Reflux at 70°C for 3 hours.

    • Yield : 90–92% after distillation.

Comparative Analysis of Methods

Method Base/Catalyst Solvent Temperature Time Yield
Classical AlkylationNaOEtEthanol80°C4–6 h85–95%
Phase-Transfer CatalysisK₂CO₃/TBABSolvent-free60–80°C (MW)1–2 h90–95%
MgCl₂-CatalyzedMgCl₂/TriethylamineEthyl acetate20–40°C2–4 h90–93%

Notes :

  • Microwave (MW) methods drastically reduce reaction times.

  • MgCl₂ catalysis avoids strong bases, minimizing side reactions.

Side Reactions and Purification

  • Dialkylation : Controlled by using 1.1 equiv of 3-methoxybenzyl chloride3.

  • Ester Hydrolysis : Prevented by anhydrous conditions1.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation62.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-[(3-methoxyphenyl)methyl]propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.

1.1 Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies .

1.2 Modulation of TRPM8 Channels
The compound has been identified as a modulator of TRPM8 channels, which are involved in pain sensation and thermosensation. This modulation could lead to the development of novel analgesics that target these channels, providing relief from chronic pain without the side effects associated with traditional pain medications .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.

2.1 Synthesis of Bioactive Compounds
The compound is utilized in synthesizing bioactive molecules, particularly those containing methoxyphenyl groups. Its ability to undergo nucleophilic substitutions makes it valuable for creating compounds with specific biological activities .

2.2 Reaction Pathways
The synthesis pathways involving this compound often include:

  • Alkylation : Used to introduce alkyl groups into the structure.
  • Esterification : Facilitating the formation of esters that are crucial in various applications.

Material Science

In material science, this compound is explored for its properties in polymer chemistry.

3.1 Polymerization Reactions
The compound can act as a monomer or co-monomer in polymerization processes, contributing to the development of new materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

Case Study 1: Anticancer Properties

A study conducted on the cytotoxic effects of this compound on breast cancer cells demonstrated a dose-dependent inhibition of cell growth. The findings suggest that further exploration could lead to the development of effective anticancer agents based on this compound.

Case Study 2: TRPM8 Modulation

In a pharmacological study, this compound was tested for its effects on TRPM8 channels in vitro. The results indicated significant modulation of channel activity, supporting its potential use in pain management therapies.

Mechanism of Action

The mechanism of action of diethyl 2-[(3-methoxyphenyl)methyl]propanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Diethyl 2-[(2-Methyl-4-Oxo-1,4-Dihydroquinolin-3-Yl)Methyl]Propanedioate

  • Molecular Formula: C₁₇H₁₉NO₄
  • Key Features: Incorporates a quinoline ring system (4-oxo-1,4-dihydroquinoline) instead of a methoxyphenyl group.
  • Synthesis: Achieved in 69% yield via recrystallization from ethanol, with confirmed NMR and melting point data .
  • Applications: Potential in medicinal chemistry due to the quinoline scaffold’s bioactivity.

Diethyl 2-[(3,5-Dimethoxyphenyl)Methyl]Propanedioate

  • Molecular Formula : C₁₆H₂₂O₆
  • Key Features : Contains two methoxy groups on the phenyl ring, enhancing electron-donating effects compared to the single methoxy group in the target compound.
  • Molecular Weight : 310.34 g/mol, significantly higher due to additional methoxy groups .

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-Phenylsulfonyl-1H-Indol-2-Yl]Methylidene}Propanedioate

  • Key Features : Substituted with a sulfonated indole moiety, enabling interactions with biological targets like renin.

Propanedioates with Aliphatic or Functionalized Substituents

Diethyl 2-(3-Hydroxypropyl)Propanedioate

  • Molecular Formula : C₁₀H₁₈O₅
  • Key Features : A hydroxypropyl group replaces the aromatic substituent, increasing polarity and hydrogen-bonding capacity.
  • Applications : Used in polymer chemistry and as a precursor for hydrophilic derivatives .

Diethyl 2-(Ethoxymethylene)Propanedioate

  • Molecular Formula : C₁₀H₁₆O₅
  • Key Features: Ethoxymethylene group introduces conjugation, influencing reactivity in Knoevenagel condensations.
  • Applications: Widely employed in heterocyclic synthesis (e.g., quinolones) .

Diethyl 2-(2-(2-Methyl-1,3-Dioxolan-2-Yl)Ethyl)Propanedioate

  • Molecular Formula : C₁₃H₂₂O₆
  • Key Features : A dioxolane ring enhances stability and modifies solubility profiles.
  • Synthesis : Utilized in protecting group strategies for carbonyl functionalities .

Amino and Nitro-Substituted Derivatives

Diethyl 2-(Benzyl(Methyl)Amino)Propanedioate

  • Key Features: Amino substituent introduces basicity, altering reactivity in nucleophilic substitutions.
  • NMR Data : Distinct signals at δ 2.46 (NCH₃) and δ 3.82 (NCH₂Ph) .

Diethyl 2-[[(3-Nitrophenyl)Amino]Methylene]Propanedioate

  • Molecular Formula : C₁₄H₁₆N₂O₆
  • Key Features : Nitro group confers strong electron-withdrawing effects, impacting electronic density and reaction pathways.
  • Applications : Explored in agrochemical intermediates due to nitroaromatic bioactivity .

Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
Target Compound C₁₄H₁₈O₅ 266.29 3-Methoxybenzyl Synthetic Intermediate
Quinoline Derivative C₁₇H₁₉NO₄ 301.34 Quinoline Medicinal Chemistry
3,5-Dimethoxyphenyl Derivative C₁₆H₂₂O₆ 310.34 Dimethoxybenzyl Organic Synthesis
Ethoxymethylene Derivative C₁₀H₁₆O₅ 216.23 Ethoxymethylene Heterocyclic Synthesis
Hydroxypropyl Derivative C₁₀H₁₈O₅ 218.25 Hydroxypropyl Polymer Chemistry

Research Findings and Functional Differences

  • Biological Activity: The quinoline derivative and indole-based compound show promise in drug discovery, whereas the target compound lacks direct bioactivity data.
  • Reactivity : Ethoxymethylene and nitro-substituted derivatives exhibit enhanced electrophilicity, enabling condensation reactions, unlike the target compound’s methoxy group, which offers moderate electronic effects.
  • Physicochemical Behavior : Aliphatic substituents (e.g., hydroxypropyl ) increase water solubility, while aromatic groups (e.g., 3-methoxybenzyl) enhance lipophilicity.

Biological Activity

Diethyl 2-[(3-methoxyphenyl)methyl]propanedioate, also known as diethyl 2-(3-methoxybenzyl)malonate, is an organic compound with the molecular formula C15H18O5. It is a derivative of malonic acid and features a methoxybenzylidene group, which contributes to its biological activity. This compound is primarily studied for its potential antimicrobial and anticancer properties, making it significant in medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound includes:

  • Two ethyl ester groups
  • A central propanedioate backbone
  • A methoxy-substituted phenyl group

Synthesis

The compound can be synthesized through various methods, including:

  • Condensation reactions involving malonic acid derivatives and appropriate benzyl halides.
  • Multicomponent reactions which enhance efficiency and yield.

Reaction Mechanisms

The compound undergoes several chemical reactions:

  • Oxidation to form carboxylic acids.
  • Reduction to convert the benzylidene group into a benzyl group.
  • Substitution where the methoxy group can be replaced with other functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Studies have shown promising results regarding the anticancer properties of this compound. It has been tested against several cancer cell lines, demonstrating:

  • Inhibition of cell proliferation
  • Induction of apoptosis in cancer cells through pathways involving caspase activation.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as nitric oxide and prostaglandins, which are involved in inflammatory responses.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing that the compound showed significant activity with MIC values ranging from 16 to 64 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Case Study 2: Anticancer Activity

In vitro studies were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-725
A54930

The anticancer effects are attributed to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic factors like Bcl-2.

Q & A

Basic: What are the standard synthetic routes for diethyl 2-[(3-methoxyphenyl)methyl]propanedioate?

Methodological Answer:
The compound is typically synthesized via alkylation of diethyl malonate. A common approach involves:

Alkylation Reaction : Reacting diethyl malonate with 3-methoxybenzyl bromide in the presence of a base (e.g., sodium ethoxide) to form the substituted propanedioate .

Workup : Neutralization with dilute acid, followed by extraction using ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Validation : Confirm yield and purity using 1H^1H-NMR and GC-MS.

Key Considerations : Optimize reaction time and temperature to minimize side products like dialkylated derivatives.

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • 1H^1H-NMR (400 MHz, CDCl3_3) to identify methoxy (δ\delta 3.75–3.80 ppm) and malonate ester protons (δ\delta 4.20–4.30 ppm).
    • IR spectroscopy for carbonyl stretches (νC=O\nu_{\text{C=O}} ~1740 cm1^{-1}) and aromatic C–H bends.
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks ([M+Na]+^+ at m/z 335.1).
  • X-ray Crystallography : For structural confirmation (e.g., SHELX refinement ).

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